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Compound of Interest

Compound Name: (R)-(-)-1-Aminoindan

Cat. No.: B026639 Get Quote

An In-depth Technical Guide to the Structure, Synthesis, and Application of (R)-2,3-dihydro-1H-

inden-1-amine

Abstract
(R)-2,3-dihydro-1H-inden-1-amine, commonly referred to as (R)-1-aminoindan, is a chiral

primary amine of significant interest in the pharmaceutical and fine chemical industries. Its rigid

bicyclic structure, composed of a fused benzene and cyclopentane ring, provides a unique

stereochemical scaffold. This guide offers a comprehensive technical overview of its molecular

structure, physicochemical properties, spectroscopic characterization, and stereoselective

synthesis. Emphasis is placed on its critical role as a key starting material for the anti-

Parkinson's agent Rasagiline and its broader applications in asymmetric synthesis.

Methodologies for synthesis, chiral resolution, and analytical validation are detailed to provide

researchers and drug development professionals with a thorough understanding of this vital

chiral building block.

Molecular Structure and Physicochemical
Properties
(R)-1-aminoindan is an organic compound with the chemical formula C₉H₁₁N.[1][2] Its structure

features an indane framework—a benzene ring fused to a five-membered cyclopentane ring—

with an amino group attached to the first carbon of the cyclopentane ring.[3] This specific

carbon atom is a stereocenter, giving rise to two enantiomers: (R) and (S). This guide focuses

exclusively on the (R)-enantiomer.
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Stereochemistry
The designation "(R)" refers to the absolute configuration of the chiral center at the C1 position,

as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The fused bicyclic system imparts

significant conformational rigidity, which is crucial for its utility in stereoselective synthesis and

its specific interactions with biological targets.[3] The stereochemical integrity of this molecule

is paramount, as the biological activity of its derivatives is often enantiomer-dependent. For

instance, the therapeutic effect of Rasagiline is attributed specifically to the (R)-configuration of

its 1-aminoindan moiety.[4][5]

Physicochemical Properties
(R)-1-aminoindan is a clear, colorless to slightly yellow liquid at room temperature, though it

has a melting point near 15°C.[1][2][6] It is sensitive to air and should be stored under an inert

atmosphere in a dark, cool place.[1][2] Its solubility profile indicates good solubility in organic

solvents like methanol but it is not miscible in water.[1][2][6]

Table 1: Physicochemical Properties of (R)-2,3-dihydro-1H-inden-1-amine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://cymitquimica.com/cas/10277-74-4/
https://en.wikipedia.org/wiki/1-Aminoindane
https://patents.google.com/patent/EP2181980A1/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2271343.htm
https://www.lookchem.com/404.htm
https://www.chembk.com/en/chem/(R)-(-)-1-Aminoindan
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2271343.htm
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2271343.htm
https://www.lookchem.com/404.htm
https://www.chembk.com/en/chem/(R)-(-)-1-Aminoindan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₉H₁₁N [1][7]

Molecular Weight 133.19 g/mol [1][7]

CAS Number 10277-74-4 [1][3]

Appearance
Clear colorless to slightly

yellow liquid
[1][2]

Melting Point 15 °C (lit.) [1][6]

Boiling Point 96-97 °C / 8 mmHg (lit.) [1][6]

Density 1.038 g/mL at 25 °C (lit.) [1][6]

Refractive Index (n²⁰/D) 1.562 [1]

Specific Rotation ([α]²⁰/D) -20° (c=1.5, in Methanol) [1]

pKa 9.44 ± 0.20 (Predicted) [1]

Flash Point 202 °F (94.4 °C) [1][2]

Solubility
Soluble in methanol; not

miscible in water
[1][6]

Spectroscopic and Analytical Characterization
The structural elucidation and purity verification of (R)-1-aminoindan rely on a combination of

spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for confirming the molecular structure.

¹H NMR: The proton NMR spectrum of 1-aminoindan typically shows distinct regions.[8] The

aromatic protons on the benzene ring appear as a multiplet between 7.1-7.3 ppm. The single

proton at the chiral center (C1-H) is a characteristic triplet around 4.3 ppm. The four protons

of the two methylene groups (C2 and C3) in the cyclopentane ring appear as complex

multiplets between 1.6 and 3.0 ppm. The two protons of the amine group (NH₂) produce a
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broad singlet.[8][9] To distinguish between enantiomers, a chiral solvating agent can be

added, which induces diastereomeric interactions and causes separate signals for the (R)

and (S) forms to appear in the spectrum.[9]

¹³C NMR: The carbon spectrum provides further structural confirmation, showing distinct

signals for the aromatic carbons, the chiral C1 carbon bearing the amino group, and the

aliphatic C2 and C3 carbons.[10]

Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of key functional groups.[11] Characteristic peaks

include:

N-H stretch: A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, characteristic of

a primary amine.

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

C=C stretch: Peaks in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring.

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric

excess, e.e.) of (R)-1-aminoindan. This technique uses a stationary phase containing a chiral

selector that interacts differently with the two enantiomers, leading to their separation.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Column Selection: A chiral stationary phase (CSP) column, such as one based on

derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is selected.

The choice is critical and often requires screening.

Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g.,

hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) with a small
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amount of an amine additive (e.g., diethylamine) to improve peak shape, is prepared. A

common starting condition is 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.

Sample Preparation: A dilute solution of the (R)-1-aminoindan sample is prepared in the

mobile phase or a compatible solvent.

Instrumentation Setup: The HPLC system is equilibrated with the mobile phase at a constant

flow rate (e.g., 1.0 mL/min) and temperature. UV detection is typically set at a wavelength

where the aromatic ring absorbs (e.g., 254 nm).

Injection and Analysis: The sample is injected. The retention times for the (R) and (S)

enantiomers will differ.

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the

two enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x

100

Validation: The method is validated by running a sample of the racemic mixture to confirm

the separation and identification of both enantiomer peaks.

Synthesis and Chiral Resolution
The industrial production of enantiomerically pure (R)-1-aminoindan is a critical challenge.

Methodologies have evolved from classical resolution to more efficient enzymatic and catalytic

approaches.

Racemic Synthesis
The common precursor for 1-aminoindan is 1-indanone. A standard laboratory and industrial

synthesis involves the reductive amination of 1-indanone. This can be achieved by reacting 1-

indanone with ammonia or an ammonia source like ammonium formate in the presence of a

reducing agent such as sodium borohydride or through catalytic hydrogenation.[12]

Chiral Resolution and Enantioselective Synthesis
Achieving high enantiopurity is the most crucial step. There are two primary strategies:

resolving a racemic mixture or synthesizing the (R)-enantiomer directly.
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Classical Chiral Resolution: This method involves reacting racemic 1-aminoindan with a

single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid or (R)-N-

acetyl-3,4-dimethoxyphenylalanine.[13][14] This reaction forms a pair of diastereomeric salts

which have different physical properties, most importantly, different solubilities. Through a

process of fractional crystallization, one diastereomeric salt can be selectively precipitated

from the solution.[13] The purified salt is then treated with a base to liberate the desired

enantiomerically pure (R)-1-aminoindan. The unwanted (S)-enantiomer can be racemized

and recycled to improve process economy.[14]

Enzymatic Synthesis (Biocatalysis): A more modern and highly efficient approach is the use

of transaminase enzymes.[15] These enzymes can catalyze the asymmetric amination of a

prochiral ketone (1-indanone) using an amine donor (like isopropylamine). By selecting an

(R)-selective transaminase, 1-indanone can be converted directly to (R)-1-aminoindan in a

single step with very high enantioselectivity (often >99% e.e.) and yield, under mild aqueous

conditions.[2][15] This biocatalytic method avoids the multiple steps and waste associated

with classical resolution.

// Nodes Indanone [label="1-Indanone", fillcolor="#4285F4"]; Racemic [label="Racemic\n1-

Aminoindan", fillcolor="#EA4335"]; R_Salt [label="(R)-Amine-(R)-Acid\nDiastereomeric Salt",

fillcolor="#FBBC05"]; S_Salt [label="(S)-Amine-(R)-Acid\nDiastereomeric Salt",

fillcolor="#FBBC05"]; R_Amine [label="(R)-1-Aminoindan", fillcolor="#34A853"];

// Edges Indanone -> Racemic [label="Reductive Amination"]; Indanone -> R_Amine [label="

(R)-Selective\nTransaminase ", style=dashed, color="#34A853"]; Racemic -> R_Salt [label=" +

Chiral Acid\n(Resolution) "]; Racemic -> S_Salt [label=" + Chiral Acid\n(Resolution) "]; R_Salt -

> R_Amine [label=" Fractional Crystallization\n+ Base Treatment "]; }

Caption: Key synthetic routes to (R)-1-aminoindan.

Applications in Drug Development
The primary value of (R)-1-aminoindan lies in its role as a chiral building block for active

pharmaceutical ingredients (APIs).

Precursor to Rasagiline
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The most prominent application of (R)-1-aminoindan is in the synthesis of Rasagiline (marketed

as Azilect®).[5][15] Rasagiline is a potent, selective, and irreversible inhibitor of monoamine

oxidase B (MAO-B) used for the treatment of Parkinson's disease.[5][16] The synthesis

involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating

agent (e.g., propargyl benzenesulfonate) under basic conditions.[12][17][18][19] The

stereochemistry of the starting material is retained in the final product and is essential for its

selective inhibition of MAO-B.[4] The major metabolite of rasagiline is, in fact, (R)-1-aminoindan

itself, which has been shown to possess intrinsic neuroprotective properties, potentially

contributing to the overall therapeutic effect of the drug.[20]

// Nodes R_Amine [label="(R)-1-Aminoindan", fillcolor="#4285F4"]; Propargyl

[label="Propargylating Agent\n(e.g., Propargyl Chloride)", fillcolor="#FBBC05"]; Rasagiline

[label="Rasagiline\n((R)-N-propargyl-1-aminoindan)", fillcolor="#34A853"];

// Edges R_Amine -> Rasagiline; Propargyl -> Rasagiline [label=" N-Alkylation\n(Base) "]; }

Caption: Synthesis of Rasagiline from (R)-1-aminoindan.

Other Pharmaceutical Intermediates
Beyond Rasagiline, (R)-1-aminoindan serves as an intermediate for other pharmacologically

active molecules. It is used in the synthesis of the antiviral drug Abacavir and N-[1-(R)-

Indanyl]adenosine, which has potential therapeutic applications.[1][2][21] Its rigid structure

makes it a valuable scaffold for designing ligands that target various receptors and enzymes in

the central nervous system (CNS).[5]

Conclusion
(R)-2,3-dihydro-1H-inden-1-amine is more than a simple chiral amine; it is a high-value

intermediate whose structural rigidity and defined stereochemistry are indispensable in modern

drug development. Its characterization is well-established through standard spectroscopic

methods, while its enantiomeric purity is rigorously controlled using chiral chromatography.

While classical resolution remains a viable synthetic route, modern biocatalytic methods using

transaminases represent a more efficient, sustainable, and direct pathway to this key molecule.

The successful development of drugs like Rasagiline underscores the critical importance of

(R)-1-aminoindan, cementing its status as a cornerstone chiral building block for creating

stereochemically precise therapeutics targeting complex diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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